2,3-Dihydro-6-methyl-1,4-naphthalenedione

Redox biochemistry Quinone toxicity Electrochemical profiling

2,3-Dihydro-6-methyl-1,4-naphthalenedione (CAS 162900-27-8, molecular weight 174.20 g/mol) is a reduced-ring analog belonging to the 1,4-naphthoquinone structural class. The 2,3-dihydro modification formally saturates the C2–C3 double bond present in the naphthoquinone core, which eliminates quinoid cross-conjugation and distinguishes its electronic and metabolic fate from fully aromatic 1,4-naphthoquinones.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
Cat. No. B12097187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-6-methyl-1,4-naphthalenedione
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CCC2=O
InChIInChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-3,6H,4-5H2,1H3
InChIKeyJJZBFBJMFWBKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2,3-Dihydro-6-methyl-1,4-naphthalenedione (CAS 162900-27-8) – C11H10O2 Research Scaffold


2,3-Dihydro-6-methyl-1,4-naphthalenedione (CAS 162900-27-8, molecular weight 174.20 g/mol) is a reduced-ring analog belonging to the 1,4-naphthoquinone structural class. The 2,3-dihydro modification formally saturates the C2–C3 double bond present in the naphthoquinone core, which eliminates quinoid cross-conjugation and distinguishes its electronic and metabolic fate from fully aromatic 1,4-naphthoquinones. Commercial availability is confirmed at ≥98% purity (HPLC) with a documented LogP of 2.15 and topological polar surface area (TPSA) of 34.1 Ų . Due to the redox-sensitive nature of the diketone moiety, procurement specifications should mandate storage under inert atmosphere at 2–8°C and moisture protection to avoid adventitious oxidation [1].

Why In-Class Naphthoquinone Interchange Fails for 2,3-Dihydro-6-methyl-1,4-naphthalenedione Procurement


Substituting 2,3-dihydro-6-methyl-1,4-naphthalenedione with fully aromatic 6-methyl-1,4-naphthoquinone or with 2-methyl-1,4-naphthoquinone (menadione, vitamin K₃) alters two interlocked properties critical to research reproducibility: (i) the saturated C2–C3 bond eliminates the planar, fully conjugated quinoid π-system, shifting the one-electron reduction potential by approximately 150–200 mV toward more negative values, which fundamentally changes free-radical generation capacity [1]; and (ii) the 6-methyl substitution directs cytochrome P450-mediated hydroxylation to the 5- and 7-positions rather than the 2-position, resulting in a distinct metabolite profile [2]. The combined effect means that potency data generated with menadione or with the unsubstituted dihydro analog cannot predict the biological outcome expected from 2,3-dihydro-6-methyl-1,4-naphthalenedione, making compound identity verification essential before any comparative screening campaign.

Quantitative Differentiation Evidence for 2,3-Dihydro-6-methyl-1,4-naphthalenedione Relative to Closest Analogs


Redox Potential Shift Eliminates One-Electron Redox Cycling Liability Present in Aromatic 6-Methyl-1,4-Naphthoquinone

Fully aromatic 6-methyl-1,4-naphthoquinone undergoes one-electron redox cycling to generate superoxide anion radicals (O₂•⁻) in aerobic aqueous solution, with literature one-electron reduction potentials for similarly substituted 1,4-naphthoquinones spanning −95 mV to −415 mV (vs. NHE) [1]. The 2,3-dihydro modification in the target compound formally removes the quinoid double bond, shifting the reduction potential to a more negative window (estimated −350 to −500 mV) that thermodynamically disfavors one-electron reduction and superoxide generation [2]. This differential redox behavior is consistent with in vivo metabolic data showing that 2-methyl-1,4-naphthoquinone (menadione) is predominantly metabolized via two-electron reduction to the dihydronaphthoquinone form followed by glucuronidation, bypassing redox cycling entirely [3].

Redox biochemistry Quinone toxicity Electrochemical profiling

Computationally Predicted Lipophilicity (LogP) Defines Membrane Permeability Window Distinct from Hydroxylated Analogs

The target compound's LogP of 2.15 and TPSA of 34.1 Ų place it in a moderate lipophilicity range suitable for passive membrane permeation without the high non-specific protein binding associated with hydroxylated dihydronaphthoquinones. The 5,8-dihydroxy-2,3-dihydro-6-methyl analog (CAS 88051-37-0) has a TPSA of 74.6 Ų and calculates 2 hydrogen-bond donors, raising the polar surface area by approximately 40.5 Ų relative to the target compound . The absence of hydrogen-bond donors in the target compound (HBD = 0) versus 2 donors in the 5,8-dihydroxy analog provides a measurable basis for selecting the compound when minimal hydrogen-bonding interaction with polar tissue constituents is the experimental design requirement.

Drug design ADME prediction Physicochemical profiling

In Vivo Two-Electron Reduction Preference of the Dihydro Scaffold Contrasts with One-Electron Redox Cycling of Aromatic Naphthoquinones

In vivo metabolic fate studies of structurally related 2-methyl-1,4-naphthoquinone (menadione) demonstrate that the predominant metabolic pathway is direct two-electron reduction to the corresponding dihydronaphthoquinone, followed by conjugation to mono- and di-glucuronides and sulfate, with glutathione conjugation constituting only a minor route [1]. The target compound, already in the dihydro oxidation state, bypasses the reductive activation step, entering metabolism directly at the conjugation phase. This metabolic distinction is supported by the absence of 8-oxo-7,8-dihydro-2'-deoxyguanosine elevation in menadione-dosed animals, indicating that even the aromatic naphthoquinone precursor avoids redox-stress-mediated DNA oxidation in vivo [1]. By inference, the pre-reduced 2,3-dihydro-6-methyl analog eliminates any residual redox cycling potential associated with the parent quinone.

Drug metabolism Quinone bioreduction Oxidative stress

Methyl Group Positional Isomerism: 6-Methyl vs. 2-Methyl Substitution Directs Distinct Biological Target Engagement Profiles

Comparative mitochondrial function studies of 2-methyl-substituted 1,4-naphthoquinones versus their 6-methyl counterparts have established that the position of the methyl substituent on the naphthalene ring dictates the pattern of mitochondrial respiratory control disruption [1]. Specifically, 2-methyl-1,4-naphthoquinone (menadione) induces mitochondrial dysfunction through a combination of redox cycling at Complex I and direct arylation of mitochondrial thiols, whereas 6-methyl substitution alters the regiochemistry of nucleophilic attack, shifting the adduct profile toward different mitochondrial targets [1]. The target compound combines 6-methyl regiochemistry with the 2,3-dihydro oxidation state, a pairing that has been specifically explored in the design of bioreductive alkylating antineoplastic agents where the quinone methide intermediate formation is modulated by the methyl position [2].

Structure-activity relationship Naphthoquinone pharmacology Mitochondrial toxicity

Commercial Purity Specification (≥98%) Relative to Typical Naphthoquinone Analog Batch Purity Ranges

The target compound is commercially supplied at ≥98% purity (HPLC) according to the vendor certificate of analysis . This purity specification exceeds the typical 95–97% range reported for several in-class dihydronaphthoquinone analogs (e.g., 2,3-dihydro-1,4-naphthalenedione, CAS 21545-31-3, frequently listed at 95% ). The absence of detectable hydroxylated oxidation by-products (2,3-dihydroxy-6-methyl-1,4-naphthoquinone, CAS 120376-90-1) in the HPLC trace is particularly relevant, as adventitious hydroxylation at the 2- or 3-position reintroduces hydrogen-bond donor capacity, confounding ADME and target-binding experiments.

Chemical procurement Purity specification Analytical quality control

Evidence-Backed Application Scenarios for 2,3-Dihydro-6-methyl-1,4-naphthalenedione in Research and Industrial Selection


Mitochondrial Toxicity Mechanistic Studies Requiring 6-Methyl Regiochemistry

When investigating the mitochondrial respiratory chain effects of naphthoquinone derivatives, the 6-methyl substitution pattern (as opposed to the more common 2-methyl vitamin K₃ scaffold) produces a distinct mitochondrial adduct profile [1]. Researchers studying structure-dependent mitochondrial dysfunction should specify 2,3-dihydro-6-methyl-1,4-naphthalenedione to isolate the contribution of methyl-group position from the confounding redox cycling that dominates aromatic naphthoquinone pharmacology [2].

Pre-Reduced Dihydro Scaffold as Negative Control in Quinone-Mediated Oxidative Stress Assays

In cellular models of quinone-induced oxidative stress, the 2,3-dihydro analog serves as a pre-reduced control compound that bypasses one-electron redox cycling while maintaining the naphthalenedione core structure. This application is supported by in vivo metabolic evidence showing that aromatic naphthoquinones are rapidly converted to dihydronaphthoquinones via two-electron reduction, after which redox cycling ceases and conjugation pathways dominate [1]. The target compound eliminates the kinetic variable of cellular reduction capacity, enabling direct assessment of Phase II conjugation-mediated clearance.

Structure–Permeability Relationship Studies Leveraging Zero Hydrogen-Bond Donors

With HBD = 0 and a moderate LogP of 2.15, the compound is a suitable probe for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies where the absence of hydrogen-bond donors removes a dominant permeability-limiting parameter [1]. This contrasts with hydroxylated in-class analogs such as 5,8-dihydroxy-2,3-dihydro-6-methyl-1,4-naphthalenedione (HBD = 2, TPSA = 74.6 Ų), enabling determination of the intrinsic membrane flux of the dihydronaphthalenedione scaffold without the confound of hydrogen-bond-mediated permeability reduction.

Bioreductive Prodrug Intermediate Requiring Defined 6-Methyl Regiochemistry

The 2,3-dihydro-6-methyl substitution pattern has been explored in the context of bioreductive alkylating agents where the quinone methide intermediate formation is governed by both the methyl position and the leaving group at C2/C3 [1]. When designing hypoxia-activated prodrugs that require enzymatic one-electron reduction back to the quinone, the 6-methyl-2,3-dihydro scaffold provides a defined regioisomeric starting point that is not interchangeable with 2-methyl or unsubstituted dihydro analogs.

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